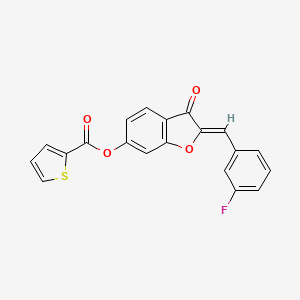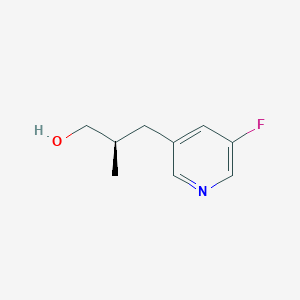
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol, also known as FPM, is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In Additionally, we will list future directions for further research on FPM.
Mécanisme D'action
The mechanism of action of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in various reactions. (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been found to be an effective chiral auxiliary in the asymmetric hydrogenation of ketones, where it acts as a chiral ligand for the hydrogenation catalyst. Additionally, (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been used as a chiral auxiliary in the synthesis of chiral amines, where it acts as a chiral building block for the synthesis of the intermediate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol in laboratory experiments is its ability to act as a chiral building block for the synthesis of various chiral compounds. (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been found to be an effective chiral auxiliary in the asymmetric hydrogenation of ketones and the synthesis of chiral amines. However, the main limitation of using (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is its high cost, which may limit its use in large-scale synthesis.
Orientations Futures
There are several future directions for further research on (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol. One potential area of research is the development of more efficient and cost-effective methods for the synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol and its potential applications in drug discovery and development. Finally, more research is needed to determine the biochemical and physiological effects of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol and its potential toxicity.
Méthodes De Synthèse
The synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a multistep process that involves the use of various reagents and catalysts. The most commonly used method for the synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is the asymmetric reduction of 3-(5-fluoropyridin-3-yl)acetone using chiral catalysts such as (R)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. This method has been reported to yield high enantiomeric excess and high chemical yield.
Applications De Recherche Scientifique
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been found to have potential applications in drug discovery and development due to its ability to act as a chiral building block for the synthesis of various chiral compounds. (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been used to synthesize chiral ligands for the asymmetric hydrogenation of ketones, which has been found to be a useful tool in the synthesis of chiral pharmaceuticals. Additionally, (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been used as a starting material for the synthesis of chiral amines, which are important intermediates in the synthesis of many bioactive compounds.
Propriétés
IUPAC Name |
(2R)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQZTHQUDQWKA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CN=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)
![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide](/img/structure/B2779669.png)
![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)
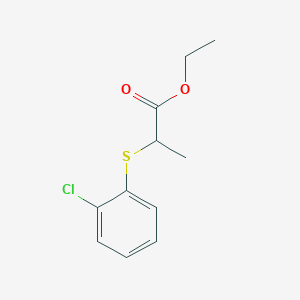
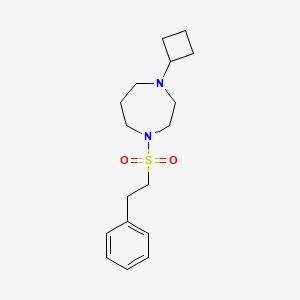
![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)
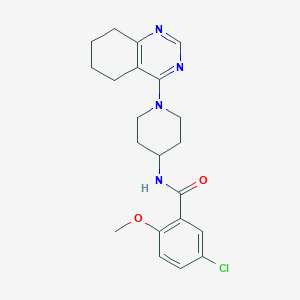
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)
![1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2779681.png)
![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)
![2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2779685.png)
